2-Methyl-8-vinyl-quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-ethenyl-2-methylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-10-5-4-6-11-8-7-9(2)13-12(10)11/h3-8H,1H2,2H3 |
InChI Key |
LEUPFCDQAMPSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C=C)C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 8 Vinyl Quinoline and Its Derivatives
Modern Approaches to Vinylquinoline Synthesis
Contemporary synthetic chemistry offers powerful tools for the formation of vinylquinolines. The introduction of a vinyl group onto the quinoline (B57606) scaffold, specifically at the C-8 position while retaining a methyl group at C-2, requires strategic planning. Key modern approaches include leveraging the catalytic activity of transition metals, developing direct C-H functionalization pathways, and designing convergent multicomponent reactions. ias.ac.iniaea.org These methods have largely superseded classical, often harsher, synthetic routes, providing milder conditions and broader functional group tolerance. ias.ac.in
Transition metal catalysis stands as a cornerstone for the synthesis of complex organic molecules, including vinyl-substituted heterocycles. mdpi.com Catalysts based on palladium and nickel are particularly prominent due to their ability to facilitate the formation of carbon-carbon bonds with high efficiency and selectivity. mdpi.comrsc.org These reactions typically involve the coupling of a halo-quinoline precursor with a vinyl-containing reagent.
Palladium-catalyzed cross-coupling reactions, most notably the Heck reaction, are powerful methods for the vinylation of aryl and heteroaryl halides. organicreactions.orgscirp.orgsemanticscholar.org This approach is highly applicable to the synthesis of 2-methyl-8-vinyl-quinoline, typically starting from 8-bromo- or 8-iodo-2-methylquinoline. The reaction couples the haloquinoline with a vinyl source, such as ethylene (B1197577) or a vinyl organometallic reagent.
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the quinoline, followed by insertion of the vinyl component and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for optimizing reaction yield and minimizing side products. organic-chemistry.org Triarylphosphines are commonly used as ligands to stabilize the palladium catalyst. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Vinylation
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Catalyst | Palladium source, typically in a low oxidation state. | Palladium(II) acetate (B1210297) (Pd(OAc)₂), [Pd(C₃H₅)Cl]₂ | organicreactions.orgorganic-chemistry.org |
| Ligand | Stabilizes the catalyst and influences reactivity. | Tri(o-tolyl)phosphine (P(o-tol)₃), Triphenylphosphine (PPh₃), Tedicyp | organic-chemistry.orgnih.gov |
| Base | Neutralizes the hydrogen halide formed during the reaction. | Triethylamine (NEt₃), Potassium carbonate (K₂CO₃) | organicreactions.orgnih.gov |
| Solvent | Medium for the reaction. | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | organicreactions.org |
| Vinyl Source | Provides the vinyl moiety. | Ethylene, Potassium vinyltrifluoroborate | nih.gov |
This table is interactive. Click on the headers to sort.
Research has demonstrated that these protocols are tolerant of a wide array of functional groups on the aryl halide partner. nih.gov For the synthesis of this compound, the starting material, 2-methyl-8-bromoquinoline, can be prepared via a cyclization reaction between o-bromoaniline and crotonaldehyde. google.com
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts can facilitate the vinylation of aryl halides and pseudohalides under various conditions. These strategies are valuable for synthesizing vinylquinolines, including this compound. Nickel(0) complexes, often generated in situ, are typically the active catalytic species.
The reaction mechanism is analogous to that of palladium-catalyzed couplings, involving oxidative addition, coordination, and reductive elimination steps. Nickel's unique electronic properties can sometimes offer complementary reactivity or improved performance for specific substrates. For instance, nickel catalysts have been successfully used in the synthesis of various substituted quinolines and can be applied to C-C bond formation with aryl boronic acids and N-acyliminium precursors derived from quinolines. rsc.orgthieme.de
Table 2: Key Components in Nickel-Catalyzed Vinylation
| Component | Role | Examples | Reference |
|---|---|---|---|
| Nickel Precursor | Source of the active Ni(0) catalyst. | Ni(COD)₂, NiCl₂(dppp) | rsc.org |
| Ligand | Modulates catalyst stability and selectivity. | Phosphine ligands (e.g., PCy₃), N-heterocyclic carbenes (NHCs) | rsc.org |
| Reductant | Reduces Ni(II) to the active Ni(0) state if needed. | Zinc (Zn), Manganese (Mn) | rsc.org |
| Substrates | Reactants for the coupling reaction. | 8-chloro-2-methylquinoline, vinyl boronic acids | rsc.org |
This table is interactive. Click on the headers to sort.
Direct vinylation methods aim to introduce a vinyl group by activating a C-H bond on the quinoline ring, thus avoiding the need for pre-functionalized haloquinoline starting materials. researchgate.net Another direct approach involves the condensation of a methylquinoline with an aldehyde. nih.gov These techniques are highly atom-economical and can simplify synthetic routes.
While direct C-H vinylation of quinolines at the 8-position is challenging, alternative direct methods have been developed. A notable strategy is the direct condensation of 2-methylquinoline (B7769805) derivatives with formaldehyde (B43269). google.com This reaction, while technically a methyl functionalization leading to a vinyl group, represents a direct and efficient pathway. The process is typically facilitated by a secondary amine salt and an organic base.
A specific protocol involves heating a 2-methylquinoline compound with formaldehyde in the presence of a secondary amine hydrochloride (e.g., diethylamine (B46881) hydrochloride) and a small amount of an organic base like triethylamine. google.com This method avoids the multi-step process of halogenation followed by cross-coupling. google.com
Table 3: Reaction Parameters for Direct Vinylation of 2-Methylquinolines with Formaldehyde
| Parameter | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Quinoline Substrate | 2-Methylquinoline derivative | Provides the quinoline core and methyl group. | google.com |
| Vinyl Source | Formaldehyde (37% aqueous solution) | Reacts with the active methyl group. | google.com |
| Catalyst/Mediator | Diethylamine hydrochloride | Facilitates the condensation reaction. | google.com |
| Base | Triethylamine | Organic base to control pH. | google.com |
| Solvent | Ethanol | Reaction medium. | google.com |
| Temperature | Reflux | Provides energy for the reaction. | google.com |
This table is interactive. Click on the headers to sort.
This approach streamlines the synthesis of 2-vinylquinoline (B1294476) compounds, which are important intermediates for various pharmaceuticals. google.com
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.org MCRs are advantageous due to their high atom economy, step economy, and ability to rapidly generate molecular complexity. mdpi.com Several named reactions, such as the Doebner-von Miller, Combes, and Friedländer syntheses, can be adapted into MCR formats to produce diverse quinoline scaffolds. iipseries.orgnih.gov
For the synthesis of this compound, an MCR approach would ideally involve the convergent assembly of an aniline (B41778) derivative, a carbonyl compound to form the 2-methyl group, and another component to install the 8-vinyl group. For example, a variation of the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an activated alkene, could potentially be used. iipseries.org If an aniline bearing a vinyl group at the ortho position (o-vinylaniline) were reacted with acetaldehyde (B116499) and a suitable dienophile, it could lead to the desired quinoline core. The development of novel MCRs remains a promising avenue for the efficient and diversity-oriented synthesis of complex quinolines. rsc.org
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields. nih.govrsc.org The synthesis of 2-vinylquinolines from 2-methylquinolines is a process that benefits significantly from microwave irradiation. nih.gov A rapid and efficient method involves the olefination of a 2-methylquinoline with an aldehyde, mediated by trifluoromethanesulfonamide (B151150) (TfNH₂), under microwave conditions. nih.gov
This approach demonstrates broad substrate scope and superior reaction kinetics compared to conventional heating methods. nih.gov The reaction time is dramatically reduced, often from hours to mere minutes, while maintaining or even improving product yields. nih.goviau.ir For example, the reaction of 6-methoxy-2-methylquinoline with various aromatic aldehydes under microwave irradiation provides the desired vinylquinoline products in excellent yields. nih.gov The use of microwave energy facilitates rapid heating, leading to a significant acceleration of the chemical transformation. nih.govrsc.org
Table 1: Microwave-Assisted Synthesis of 2-Vinylquinoline Derivatives nih.gov
| 2-Methylquinoline Substrate | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 2-methylquinoline | Benzaldehyde (B42025) | 2-styrylquinoline | 85 |
| 6-methoxy-2-methylquinoline | Benzaldehyde | 6-methoxy-2-styrylquinoline | 95 |
| 6-methoxy-2-methylquinoline | 4-chlorobenzaldehyde | 2-(4-chlorostyryl)-6-methoxyquinoline | 96 |
| 6-methoxy-2-methylquinoline | 4-methoxybenzaldehyde | 6-methoxy-2-(4-methoxystyryl)quinoline | 91 |
Functional Group Interconversions and Derivatization Strategies of this compound
Modifications at the Vinyl Group
The vinyl group at the 8-position of the quinoline ring is a key site for functionalization, allowing for a wide range of chemical transformations. masterorganicchemistry.com This alkene moiety can undergo reactions typical of carbon-carbon double bonds, such as polymerization and addition reactions. The electronic influence of the quinoline ring system can modulate the reactivity of the vinyl group, making it amenable to specific derivatization strategies.
The vinyl group of this compound serves as a monomer for polymerization reactions. Chain-reaction polymerization, a common industrial method, proceeds through three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iq
Initiation: This process begins with the formation of an active species, typically a free radical, from an initiator molecule (e.g., peroxides, azo compounds). uomustansiriyah.edu.iq This initiator radical then adds to the double bond of the vinyl monomer, creating a new radical species at the end of the monomer unit. uomustansiriyah.edu.iq This initiated monomer then serves as the starting point for the growing polymer chain. uomustansiriyah.edu.iq For monomers susceptible to inhibition by oxygen, these reactions are typically carried out under an inert atmosphere. uomustansiriyah.edu.iq
Propagation: During this step, the initiated monomer radical adds sequentially to other monomer molecules. uomustansiriyah.edu.iq This process involves the continuous addition of the radical to the double bond of new monomers, regenerating the radical at the terminus of the growing chain. uomustansiriyah.edu.iq
Termination: The growth of the polymer chain is halted by termination steps, which can occur through various mechanisms, such as the combination of two growing radical chains or disproportionation.
The vinyl group attached to the quinoline ring forms a conjugate system, making it susceptible to nucleophilic conjugate addition, also known as the Michael addition. nih.govacs.org The electron-withdrawing nature of the quinoline ring activates the vinyl group, polarizing the double bond and rendering the terminal carbon atom electrophilic. This facilitates the attack by a wide range of nucleophiles. quimicaorganica.org
The reaction involves the addition of a nucleophile (e.g., thiols, amines, carbanions) across the carbon-carbon double bond. nih.gov This transformation is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The general mechanism proceeds by the attack of the nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final addition product. This type of reaction allows for the introduction of diverse functional groups onto the side chain of the quinoline scaffold. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trifluoromethanesulfonamide |
| 6-methoxy-2-methylquinoline |
| Benzaldehyde |
| 4-chlorobenzaldehyde |
| 4-methoxybenzaldehyde |
| 4-chloro-2-methylquinoline |
| 2-styrylquinoline |
| 6-methoxy-2-styrylquinoline |
| 2-(4-chlorostyryl)-6-methoxyquinoline |
| 6-methoxy-2-(4-methoxystyryl)quinoline |
| 4-chloro-2-styrylquinoline |
| Cobalt(II) acetate |
Transformations of the Methyl Group
The methyl group at the C2 position of the quinoline ring is a versatile handle for synthetic modifications, allowing for oxidation, alkylation, and chain extension reactions.
The selective oxidation of the 2-methyl group to a 2-formyl group (quinoline-2-carboxaldehyde) is a key transformation, as the resulting aldehyde is a precursor for various derivatives, including 2-vinyl-quinolines. One established method to synthesize 2-vinylquinolines involves a Wittig reaction between 2-quinolinecarboxaldehydes and corresponding ylides. However, the availability of 2-quinolinecarboxaldehyde (B31650) can be a limiting factor. nih.gov
Direct oxidation of 2-methylquinolines to their corresponding aldehydes can be achieved, which can then be used in subsequent reactions. For instance, the synthesis of 2-vinyl-8-quinolinol has been accomplished starting from 2-formyl-8-quinolinol via a Wittig reaction. oup.com A metal-free approach has been developed where 2-methylquinolines are oxidized to quinoline-2-carbaldehydes in high yields. acs.org This process suggests a mechanism involving the oxidation of the C(sp³)–H bond of the methyl group to form the aldehyde. acs.org
| Starting Material | Oxidizing Agent/Conditions | Product | Yield (%) |
| 2-Methylquinoline | Standard conditions (metal-free) | Quinoline-2-carbaldehyde | 87 |
| 2-Methylbenzothiazole | Standard conditions (metal-free) | Benzothiazole-2-carbaldehyde | 85 |
The methyl group of this compound is benzylic-like and can be deprotonated by strong bases to form a nucleophilic carbanion. This anion can then react with various electrophiles, such as alkyl halides, to extend the carbon chain. This reactivity is a fundamental strategy for introducing more complex substituents at the 2-position.
While direct alkylation on the this compound itself is not extensively detailed in the provided sources, the general reactivity of methylquinolines is well-established. Deprotonation at benzylic positions that result in stabilized anions is a common synthetic route. imperial.ac.uk Furthermore, rhodium-catalyzed C-H bond activation has been shown to be an effective method for the ortho-alkylation of quinolines with olefins, demonstrating the feasibility of adding alkyl chains to the quinoline scaffold. nih.gov This method has been successful with catalyst loadings as low as 1% Rh. nih.gov
Another approach involves the direct condensation of 2-methylquinolines with aldehydes to form 2-vinylquinolines, which is a formal aldol-type condensation. nih.gov This reaction, however, often requires high temperatures, long reaction times, or a metal catalyst, and can result in modest yields. nih.gov A more rapid and efficient microwave-assisted method mediated by trifluoromethanesulfonamide has been developed for this olefination reaction. nih.gov
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system is susceptible to electrophilic aromatic substitution (SEAr). The position of substitution is directed by the electron-donating or -withdrawing nature of the existing substituents and the inherent electronic properties of the fused ring system.
In quinoline, electrophilic substitution typically occurs on the benzene (B151609) ring (the "benzenoid" ring) rather than the pyridine (B92270) ring (the "pyridinoid" ring), as the latter is deactivated by the electronegative nitrogen atom. For quinoline itself, nitration with nitric acid and sulfuric acid predominantly yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. imperial.ac.ukquora.com This preference is attributed to the formation of the most stable Wheland intermediates (sigma complexes) during the reaction. imperial.ac.uk
Theoretical studies on 8-hydroxyquinoline (B1678124) using Density Functional Theory (DFT) have been conducted to predict the regioselectivity of electrophilic substitution, further supporting the understanding of these reactions. researchgate.net For substituted quinolines, the directing effects of the substituents play a crucial role. For example, in the nitration of 7-methylquinoline, the reaction exclusively yields 7-methyl-8-nitroquinoline, as the 8-position is activated by the ortho-methyl group. brieflands.com
A dearomatization-rearomatization strategy has been developed for the meta-nitration of quinolines. acs.org This method tolerates a range of electron-donating and electron-withdrawing substituents, providing the desired 3-nitro-quinolines in good to excellent yields. acs.org
Table: Regioselectivity in the Nitration of Quinoline
| Product | Yield (%) |
|---|---|
| 5-Nitroquinoline | 47 |
Amination and Halogenation of this compound Scaffolds
The introduction of amino and halogen groups onto the quinoline scaffold is of significant interest as these functional groups can dramatically alter the molecule's properties and provide handles for further synthetic transformations.
Methods for the synthesis of 2-methyl-8-aminoquinoline often start from precursors like o-nitrophenol or o-bromoaniline. google.comgoogle.com For example, 2-methyl-8-bromoquinoline can be aminated under the action of a catalyst (such as copper acetylacetonate) and a strong base to yield 2-methyl-8-aminoquinoline. google.com
Halogenation of the quinoline ring can be challenging regarding regioselectivity. nih.gov However, metal-free protocols have been developed for the regioselective C5-H halogenation of 8-substituted quinolines. researchgate.netrsc.org This method uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source and proceeds at room temperature with high generality and complete regioselectivity in most cases. rsc.org
Mechanistic Insights into this compound Formation and Transformation
The synthesis of the quinoline core itself can be achieved through various classic named reactions. The Doebner-von Miller reaction, an extension of the Skraup synthesis, involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. iipseries.org The mechanism begins with the formation of an α,β-unsaturated aldehyde or ketone in situ, followed by a Michael addition of the aniline. Subsequent electrophilic cyclization and dehydration, followed by oxidation, yield the quinoline ring. iipseries.org
For the transformations of this compound, mechanistic understanding is key to controlling reaction outcomes.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a positively charged intermediate known as a sigma complex or Wheland intermediate. The stability of this intermediate dictates the regioselectivity. For quinoline, attack at the C5 and C8 positions allows the positive charge to be delocalized over both rings without placing it on the carbon adjacent to the electronegative nitrogen atom in the pyridinoid ring, leading to more stable intermediates compared to attack at other positions in the benzenoid ring. imperial.ac.ukquora.com
Methyl Group Transformations: The condensation of 2-methylquinolines with aldehydes to form 2-vinylquinolines is proposed to proceed through an initial nucleophilic addition of the deprotonated methyl group (a carbanion) to the aldehyde, forming an aldol-type intermediate. This is followed by dehydration to yield the vinyl group. nih.gov The use of trifluoromethanesulfonamide as an additive in microwave-assisted synthesis is crucial for boosting the reaction yield. nih.gov
Halogenation: The metal-free C5-halogenation of 8-substituted quinolines is believed to proceed through a mechanism involving the formation of an electrophilic halogen species from the trihaloisocyanuric acid, which then attacks the electron-rich C5 position of the quinoline ring.
Elucidation of Reaction Pathways and Intermediate Species
The formation of the vinyl group at the 2-position of the quinoline ring from a 2-methyl substituent typically proceeds through a condensation reaction with an aldehyde, most commonly formaldehyde or benzaldehyde derivatives. nih.govgoogle.com A key intermediate species proposed in these reaction pathways is 2-methylene-1,2-dihydroquinoline . rsc.org
The reaction is often catalyzed by acids or bases and can be promoted by microwave irradiation to enhance reaction rates and yields. nih.gov A plausible mechanism for the acid-catalyzed condensation of 2-methylquinoline with an aldehyde (R-CHO) involves the following steps:
Protonation of the quinoline nitrogen: This initial step activates the quinoline ring, making the methyl group's protons more acidic.
Tautomerization to the enamine intermediate: The activated 2-methylquinoline undergoes tautomerization to form the highly reactive 2-methylene-1,2-dihydroquinoline. This enamine is a crucial nucleophile in the subsequent step.
Nucleophilic attack: The electron-rich double bond of the 2-methylene-1,2-dihydroquinoline attacks the carbonyl carbon of the aldehyde. This step is often rate-determining. rsc.org
Formation of an alcohol intermediate: This nucleophilic addition results in the formation of a 1-(2-quinolyl)ethanol derivative.
Dehydration: The alcohol intermediate is then dehydrated, typically under acidic conditions and heat, to yield the final 2-vinylquinoline product.
The reaction can also be mediated by additives such as trifluoromethanesulfonamide (TfNH2) under microwave irradiation, which has been shown to be highly efficient. nih.gov In some synthetic routes, particularly those involving substituted aldehydes, the intermediate alcohols can be isolated. rsc.org
Table 1: Key Intermediates in the Synthesis of 2-Vinylquinolines
| Intermediate Species | Role in Reaction Pathway |
| Protonated 2-Methylquinoline | Activated substrate with increased methyl proton acidity |
| 2-Methylene-1,2-dihydroquinoline | Key nucleophilic enamine intermediate |
| 1-(2-Quinolyl)ethanol derivative | Product of nucleophilic addition |
Role of Resonance Stabilization in Reaction Outcomes
Resonance plays a critical role in both the reactivity of the 2-methylquinoline starting material and the stability of the key intermediates, thereby influencing the reaction outcomes. The acidity of the protons on the 2-methyl group is significantly enhanced due to the electron-withdrawing nature of the quinoline ring and the ability of the ring to stabilize the resulting carbanion or the neutral enamine intermediate through resonance.
Upon deprotonation of the 2-methyl group (either partially in an acid-catalyzed enamine formation or fully with a strong base), the negative charge can be delocalized onto the nitrogen atom and throughout the quinoline ring system. The most significant resonance contributor places the negative charge on the electronegative nitrogen atom, greatly stabilizing the conjugate base and facilitating the formation of the reactive 2-methylene-1,2-dihydroquinoline intermediate.
The resonance structures of the deprotonated species illustrate this stabilization:
Structure A: Negative charge localized on the exocyclic methylene (B1212753) carbon.
Structure B: Negative charge delocalized onto the nitrogen atom of the quinoline ring.
Structure C & D: Negative charge delocalized into the carbocyclic ring of the quinoline system.
This delocalization lowers the activation energy for the initial deprotonation step and increases the nucleophilicity of the exocyclic double bond in the 2-methylene-1,2-dihydroquinoline intermediate, driving the reaction towards the desired vinylquinoline product. The stability afforded by these resonance structures is a key factor in the feasibility of direct condensation reactions at the 2-methyl position of quinolines. rsc.org
Table 2: Influence of Resonance on Reaction Steps
| Reaction Step | Role of Resonance Stabilization |
| Deprotonation of 2-methyl group | Stabilizes the resulting carbanion/enamine intermediate, increasing the acidity of the methyl protons. |
| Nucleophilic attack | Enhances the nucleophilicity of the 2-methylene-1,2-dihydroquinoline intermediate. |
| Overall Reaction Rate | Lowers the activation energy of the rate-determining step, facilitating the condensation. |
Stereochemical Control in Vinyl Group Formation (E/Z Isomerism)
The formation of the vinyl group in this compound introduces the possibility of E/Z isomerism (also known as cis-trans isomerism). The stereochemical outcome of the synthesis is highly dependent on the chosen synthetic methodology.
In direct condensation reactions of 2-methylquinolines with aldehydes, the trans (E) isomer is often preferentially formed. nih.gov This preference can be attributed to the thermodynamic stability of the trans isomer, where the bulky quinoline and R-groups are positioned on opposite sides of the newly formed double bond, minimizing steric hindrance. Kinetic studies of the condensation of 2-methylquinoline with benzaldehydes have shown the formation of trans-β-(2-quinolyl)styrenes. rsc.org
For syntheses employing the Wittig reaction, where a phosphonium (B103445) ylide reacts with a 2-quinolinecarboxaldehyde, the stereoselectivity can be controlled to a greater extent. The nature of the ylide plays a crucial role:
Stabilized ylides (containing electron-withdrawing groups) generally lead to the formation of the thermodynamically more stable (E)-alkene .
Unstabilized ylides (containing alkyl or hydrogen substituents) typically favor the formation of the kinetically controlled (Z)-alkene .
The Schlosser modification of the Wittig reaction can also be employed to achieve high stereoselectivity for the (E)-alkene, even with unstabilized ylides. This level of control is particularly important in the synthesis of complex molecules where specific stereochemistry is required for biological activity or material properties.
Table 3: Factors Influencing E/Z Isomerism in Vinyl Group Formation
| Synthetic Method | Predominant Isomer | Controlling Factors |
| Direct Condensation | (E)-isomer | Thermodynamic stability, minimization of steric hindrance. nih.govrsc.org |
| Wittig Reaction (Stabilized Ylide) | (E)-isomer | Thermodynamic control. |
| Wittig Reaction (Unstabilized Ylide) | (Z)-isomer | Kinetic control. |
| Schlosser Modification of Wittig Reaction | (E)-isomer | Reaction conditions allow for equilibration to the more stable trans-intermediate. |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 8 Vinyl Quinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For a molecule like 2-Methyl-8-vinyl-quinoline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.
High-Resolution ¹H and ¹³C NMR Studies for Positional Assignments
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).
For this compound, one would expect to observe distinct signals for the methyl group protons, the vinyl group protons, and the aromatic protons on the quinoline (B57606) core. The aromatic region would likely show a complex pattern of doublets and triplets, characteristic of the substituted quinoline ring system.
The ¹³C NMR spectrum complements the ¹H data by showing the number of unique carbon atoms. The chemical shifts of the carbon signals would differentiate between the sp³-hybridized methyl carbon, the sp²-hybridized carbons of the vinyl group and the aromatic quinoline core.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles and data from similar quinoline derivatives. Actual experimental values are required for confirmation.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Methyl Protons (C2-CH₃) | 2.5 - 2.8 | Singlet (s) |
| Aromatic Protons (H3, H4, H5, H6, H7) | 7.0 - 8.5 | Doublet (d), Triplet (t), Multiplet (m) |
| Vinyl Protons (C8-CH=CH₂) | 5.5 - 7.0 | Doublet of Doublets (dd) |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles and data from similar quinoline derivatives. Actual experimental values are required for confirmation.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methyl Carbon (C2-CH₃) | 20 - 25 |
| Aromatic Carbons (Quinoline Ring) | 120 - 150 |
| Vinyl Carbons (C8-CH=CH₂) | 115 - 140 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Structure Confirmation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity between adjacent protons on the quinoline ring and within the vinyl group.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This technique is vital for piecing together the entire molecular framework, for instance, by showing correlations between the methyl protons and carbons in the quinoline ring, or between the vinyl protons and the C8 carbon of the quinoline core.
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions would include C-H stretching vibrations for the aromatic, vinyl, and methyl groups, C=C and C=N stretching vibrations from the quinoline ring, and C=C stretching from the vinyl group. Out-of-plane C-H bending vibrations would also provide information about the substitution pattern on the aromatic ring.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound (Note: These are general frequency ranges. Actual experimental values are required for confirmation.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 2960 |
| C=C and C=N Ring Stretching | 1500 - 1650 |
| Vinyl C=C Stretch | 1620 - 1680 |
| C-H Bending (out-of-plane) | 750 - 900 |
Raman Spectroscopy for Complementary Vibrational Data
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the vinyl group and the symmetric breathing modes of the quinoline ring are expected to produce strong signals in the Raman spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₁N), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact molecular weight (169.0891 g/mol ). The fragmentation pattern observed under electron ionization (EI) conditions would provide further structural confirmation. Common fragmentation pathways for quinolines include the loss of HCN and the fragmentation of side chains, which would be expected for the methyl and vinyl groups of the target molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For quinoline derivatives, this technique is crucial for confirming their elemental composition. For instance, the molecular formula of quinoline is C9H7N, with a molar mass of 129.16 g/mol . wikipedia.org HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.
In the analysis of various substituted quinolines, HRMS provides the exact mass of the molecular ion, which is essential for verifying the successful synthesis of the target molecule. The high resolution allows for the differentiation of isotopes and provides unambiguous elemental formulas.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing fragile molecules, including many quinoline derivatives, as it minimizes fragmentation. uliege.be In ESI-MS, ions are produced from a solution, allowing for the analysis of polar and thermally labile compounds. The technique is highly sensitive and can be used to study non-covalent interactions. nih.gov
For quinoline-based compounds, ESI-MS is often used to confirm molecular weights and to study their fragmentation patterns through tandem mass spectrometry (MS/MS). imist.maresearchgate.net For example, in the study of pyridazino-quinolines, ESI-MS revealed complex fragmentation patterns, including cross-ring cleavages and ruptures between the quinoline and substituent groups. nih.gov The fragmentation of the protonated molecular ion of quinoline itself has been studied, providing characteristic peaks that aid in structural identification. massbank.eu
| Compound Family | Ionization Mode | Key Observation | Reference |
| Pyridazino-quinolines | Positive ESI | Complex fragmentation with cross-ring cleavages | nih.gov |
| Bromo-methyl-benzoquinones | ESI-MS/MS | Differential interaction with oligonucleotides | nih.gov |
| Quinoxaline derivatives | Positive ESI | Confirmation of molecular masses and structures | imist.maresearchgate.net |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of molecules.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. elte.hulibretexts.org For compounds like this compound, the absorption spectrum is dominated by π → π* and n → π* transitions. youtube.comyoutube.com The vinyl group in conjugation with the quinoline ring system is expected to influence the position and intensity of these absorption bands.
The extent of conjugation in a molecule significantly affects its UV-Vis absorption spectrum. openstax.orglibretexts.org An increase in conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. mdpi.com This is because extended conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). openstax.org For example, a study on tris(2-methyl-8-hydroxy quinoline) europium showed an absorption maximum at 300 nm, attributed to π-π* transitions. researchgate.net The specific absorption maxima for this compound derivatives will depend on the nature and position of substituents on the quinoline ring and the vinyl group.
| Type of Transition | Typical Chromophores | Energy Requirement |
| π → π | Alkenes, alkynes, aromatic compounds | High |
| n → π | Compounds with lone pairs (e.g., on N, O) | Lower than π → π |
| σ → σ | Saturated compounds | Very High |
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy is used to investigate the light-emitting properties of molecules after they have absorbed light. Many quinoline derivatives are known to be fluorescent, making them useful in applications such as organic light-emitting diodes (OLEDs). nih.gov The emission spectrum provides information about the energy difference between the excited state and the ground state.
The photoluminescence of quinoline derivatives can be tuned by modifying their chemical structure. researchgate.net For instance, a zinc complex of 2-methyl-8-quinolinol was synthesized and used as a dopant in OLEDs, resulting in green electroluminescence at wavelengths of 517 nm and 539 nm. ijcce.ac.irijcce.ac.ir The emission characteristics are sensitive to the molecular environment and the presence of substituents that can alter the electronic properties of the quinoline core.
X-ray Crystallography for Definitive Molecular and Supramolecular Structures
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about molecular and supramolecular structures.
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation
Single-crystal X-ray diffraction analysis provides highly accurate measurements of bond lengths, bond angles, and torsional angles, which define the conformation of a molecule. mdpi.com For quinoline derivatives, this technique has been used to elucidate the detailed solid-state structures. For example, the crystal structure of a quinoline derivative with the empirical formula (C18H21N3O7) was determined to belong to the monoclinic system with the P21/c space group. chemmethod.com
In another study, the crystal structure of (E)-4-(4-fluorostyryl)-2-methylquinoline revealed that molecules are joined into cyclic centrosymmetric dimers by C—H⋯N hydrogen bonds. iucr.org The planarity of the quinoline and substituent rings, as well as the conformation of flexible side chains, are all revealed by X-ray diffraction. For instance, in 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline, the quinoline and naphthalene (B1677914) systems were found to be nearly coplanar. nih.gov The detailed structural data obtained from these studies are crucial for understanding structure-property relationships.
| Compound | Crystal System | Space Group | Key Structural Feature |
| (C18H21N3O7) quinoline derivative | Monoclinic | P21/c | C-H…O hydrogen bonds and Van-Der Waals interactions stabilize the structure. chemmethod.com |
| (E)-4-(4-fluorostyryl)-2-methylquinoline | - | - | Molecules form cyclic centrosymmetric dimers via C—H⋯N hydrogen bonds. iucr.org |
| 8-Methoxy-2-methylquinoline | - | - | The asymmetric unit contains two independent molecules. |
Analysis of Intermolecular Interactions in Crystal Lattices
The arrangement of molecules within a crystal lattice is dictated by a complex network of intermolecular interactions, which collectively determine the material's physical properties. In the case of quinoline derivatives, X-ray crystallography coupled with theoretical calculations, such as Hirshfeld surface analysis, provides profound insights into these packing arrangements. While specific crystallographic data for this compound is not extensively detailed in the available literature, the analysis of structurally similar quinoline derivatives allows for a comprehensive understanding of the types of interactions that likely govern its crystal structure.
For many quinoline derivatives, the most significant contributions to crystal packing arise from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. nih.govnih.gov For instance, in the crystal structure of one quinoline-carboxylate derivative, H···H contacts account for 42.3% of the Hirshfeld surface area, highlighting the importance of van der Waals forces in the crystal packing. nih.gov The H···O/O···H contacts, indicative of C-H···O hydrogen bonds, contribute significantly at 34.5%, while H···C/C···H contacts make up 17.6%. nih.gov These interactions often generate layered or dimeric supramolecular structures. nih.govnih.gov In some structures, weak intermolecular π–π stacking interactions are also observed, contributing to the stability of the crystal lattice. nih.gov
The analysis of pairwise interaction energies using computational models further elucidates the nature of the crystal packing. It can reveal an isotropic network of interactions, where no single interaction type overwhelmingly dominates the crystal's stability. nih.gov The study of various substituted quinolines shows that the presence and position of different functional groups can lead to the formation of specific supramolecular motifs, such as inversion dimers linked by pairs of weak C—H⋯O interactions. nih.govnih.gov
Table 1: Contribution of Dominant Intermolecular Contacts in Representative Quinoline Derivatives
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) - Derivative A nih.gov | Contribution to Hirshfeld Surface (%) - Derivative B nih.gov |
|---|---|---|
| H···H | 42.3% | 54.3% |
| O···H / H···O | 34.5% | 20.2% |
| C···H / H···C | 17.6% | 17.2% |
| Other | 5.6% | 8.3% |
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly crucial in determining the temperature-dependent properties of materials like this compound and its derivatives. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound. A typical TGA curve plots mass loss against increasing temperature. The onset temperature of decomposition indicates the initiation of thermal degradation, providing a quantitative measure of the compound's stability.
Table 2: Representative TGA Data for Compounds with Vinyl and Quinoline Moieties
| Compound Type | Onset of Degradation (°C) | Temperature at Max Decomposition Rate (°C) | Total Weight Loss (%) |
|---|---|---|---|
| Poly(vinyl chloride) (unplasticized) nih.gov | ~180 | - | >60 |
| Ethylene (B1197577) Vinyl Acetate (B1210297) (EVA) Copolymer researchgate.net | ~350 | ~470 | >99 |
| Substituted Quinoline Compound researchgate.net | ~170 | ~186 | - |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.
For quinoline derivatives, DSC provides valuable data on melting points, purity, and the energies associated with phase changes. researchgate.net For example, studies on 2-methylquinoline (B7769805) and 8-methylquinoline (B175542) have utilized DSC to determine their critical temperatures and other thermodynamic properties. nist.gov The DSC thermogram of a crystalline solid will show a sharp endothermic peak at its melting point. The area under this peak is proportional to the enthalpy of fusion. Any other thermal events, such as decomposition, may appear as additional endothermic or exothermic peaks at higher temperatures. This information is vital for material processing and for establishing the compound's physical stability. researchgate.net
Table 3: DSC Data for Structurally Related Methylquinoline Compounds
| Compound | Thermal Event | Temperature (°C) | Enthalpy (kJ/mol) | Reference |
|---|---|---|---|---|
| 2-Methylquinoline | Melting Point | -2.05 | 15.19 | nist.gov |
| 8-Methylquinoline | Melting Point | -2.65 | 15.68 | nist.gov |
| 2,6-Dimethylquinoline | Melting Point | 58.85 | 19.34 | nist.gov |
Elemental Analysis and Complementary Characterization Methods
Following the synthesis of a new compound such as a derivative of this compound, its structural confirmation is paramount. Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. core.ac.ukderpharmachemica.com
Numerous studies on the synthesis of novel quinoline derivatives report the use of elemental analysis for structural validation. core.ac.ukijcce.ac.ir For example, in the characterization of a C21H24N4O compound, the calculated percentages were C, 72.39%; H, 6.94%; N, 16.08%. The values found through analysis were C, 72.36%; H, 6.92%; N, 16.06%, confirming the proposed structure. core.ac.uk
In addition to elemental analysis, a suite of complementary spectroscopic methods is employed for unambiguous structure elucidation. These typically include:
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=C of the vinyl group, C-N of the quinoline ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton. derpharmachemica.comijcce.ac.ir
Mass Spectrometry (MS): To determine the molecular weight of the compound and obtain information about its fragmentation pattern, further confirming the structure. core.ac.ukderpharmachemica.com
Table 4: Representative Elemental Analysis Data for Synthesized Quinoline Derivatives
| Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C21H24N4O | C | 72.39 | 72.36 | core.ac.uk |
| H | 6.94 | 6.92 | core.ac.uk | |
| N | 16.08 | 16.06 | core.ac.uk | |
| C22H26N4O2 | C | 69.82 | 69.81 | core.ac.uk |
| H | 6.92 | 6.90 | core.ac.uk | |
| N | 14.80 | 14.78 | core.ac.uk | |
| C20H21ClN4 | C | 68.08 | 68.07 | core.ac.uk |
| H | 6.00 | 5.98 | core.ac.uk | |
| N | 15.88 | 15.86 | core.ac.uk |
Theoretical and Computational Chemistry on 2 Methyl 8 Vinyl Quinoline
Quantum Mechanical Studies (DFT) for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. aps.org It allows for the calculation of various molecular descriptors that help in understanding and predicting chemical behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 2-Methyl-8-vinyl-quinoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would further investigate different spatial arrangements (conformers) arising from the rotation around single bonds, particularly the bond connecting the vinyl group to the quinoline (B57606) ring, to identify the most stable conformer.
Electronic Structure Investigations: HOMO-LUMO Gap and Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests high reactivity, while a large gap indicates high stability. mdpi.com
For this compound, calculations would reveal the energy levels of these orbitals and the spatial distribution of the electron density for both HOMO and LUMO, indicating which parts of the molecule are most involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. mdpi.com It maps the electrostatic potential onto the electron density surface.
Red/Yellow Regions: Indicate negative potential (electron-rich areas), prone to electrophilic attack.
Blue Regions: Indicate positive potential (electron-deficient areas), prone to nucleophilic attack. researchgate.net
Green Regions: Indicate neutral potential.
An MEP map of this compound would identify the electron-rich nitrogen atom and π-systems as sites for electrophilic interaction, and potentially electron-deficient hydrogen atoms as sites for nucleophilic interaction.
Vibrational Frequency Calculations and Comparison with Experimental Data
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. acs.org By calculating the vibrational modes and their corresponding frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data helps to validate the computational model and aids in the assignment of experimental vibrational bands to specific molecular motions (e.g., C-H stretches, ring deformations). asianpubs.org
Local Reactivity Descriptors and Fukui Functions
f+(r): Predicts the site for nucleophilic attack.
f-(r): Predicts the site for electrophilic attack.
f0(r): Predicts the site for radical attack.
Calculating these functions for this compound would provide a detailed, atom-specific map of its chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edu It is particularly useful for studying charge delocalization and hyperconjugative interactions. The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.net For this compound, NBO analysis would reveal the extent of π-electron delocalization across the quinoline ring and the vinyl group, and quantify the stabilizing interactions that influence the molecule's structure and reactivity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules. For quinoline derivatives, MD simulations are used to understand conformational stability, flexibility, and interactions with other molecules, which are crucial for applications in materials science and medicinal chemistry. nih.govnih.govmdpi.com
The study of intermolecular interactions is critical for understanding how molecules behave in condensed phases. MD simulations can elucidate the dynamic formation and breaking of non-covalent interactions between this compound molecules or with solvent molecules. nih.govresearchgate.net Simulations on various quinoline derivatives have demonstrated the importance of hydrogen bonding and π-interactions in stabilizing molecular complexes. nih.govresearchgate.net For this compound, simulations would likely show dynamic π-π stacking between quinoline rings and potential C-H···π interactions involving the methyl and vinyl groups, dictating its aggregation behavior.
Supramolecular Interactions Modeling
The quinoline structural motif is known to participate in a variety of non-covalent interactions that lead to the formation of well-defined supramolecular architectures. acs.org Modeling these interactions is key to predicting crystal structures and designing new materials.
While this compound itself lacks classical hydrogen bond donors, its nitrogen atom can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (like water or alcohols), it can participate in hydrogen bonding networks. mdpi.comchemmethod.com Studies on analogous quinoline compounds show that intermolecular hydrogen bonds, such as C-H···N and C-H···O, play a significant role in stabilizing their crystal structures. mdpi.commdpi.com For instance, in the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, hydrogen bonding interactions with water molecules create a one-dimensional supramolecular network. mdpi.com Computational analysis of this compound in protic environments would reveal the strength, geometry, and dynamics of such potential hydrogen bonds.
Non-covalent interactions involving aromatic rings are fundamental to the supramolecular chemistry of quinoline derivatives. acs.org
π-π Stacking: The planar aromatic quinoline ring of this compound is highly susceptible to π-π stacking interactions. These interactions, where aromatic rings stack on top of each other in a parallel or parallel-displaced manner, are a major stabilizing force in the crystal packing of many quinoline-based compounds. nih.govrsc.org Centroid-to-centroid distances for such interactions in related structures are typically in the range of 3.6 to 4.0 Å. mdpi.comnih.gov
Table 1: Key Supramolecular Interactions in Quinoline Derivatives
| Interaction Type | Description | Typical Distance (Å) |
|---|---|---|
| π-π Stacking | Face-to-face stacking of aromatic quinoline rings. | 3.6 - 4.0 (centroid-centroid) mdpi.comnih.gov |
| C-H···π | A C-H bond pointing towards the π-electron cloud of a quinoline ring. | Varies |
| C-H···N | A C-H bond acting as a weak hydrogen bond donor to the quinoline nitrogen. | ~2.6 (H···N) mdpi.com |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com
For quinoline derivatives, Hirshfeld analysis provides a detailed picture of all contributing intermolecular forces:
Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. mdpi.comnih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of contacts (e.g., H···H, C···H, N···H) to the total crystal packing. nih.gov
Analysis of related quinoline structures reveals significant contributions from H···H, C···H/H···C, and various heteroatom contacts. mdpi.com For this compound, a Hirshfeld analysis would be expected to show dominant H···H contacts, characteristic sharp spikes for C-H···π interactions in the fingerprint plot, and distinct features corresponding to any C-H···N contacts, providing a comprehensive quantitative summary of its intermolecular environment. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzo[h]quinoline |
Prediction of Spectroscopic Properties
The theoretical and computational prediction of spectroscopic properties offers profound insights into the electronic structure and vibrational modes of molecules. For quinoline derivatives, computational methods, particularly those rooted in Density Functional Theory (DFT), are pivotal in corroborating and interpreting experimental data. These techniques allow for the simulation of spectra, providing a molecular-level understanding of the observed spectroscopic features.
Theoretical Simulation of UV-Vis Spectra
The electronic absorption properties of quinoline derivatives can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This method is employed to calculate the vertical excitation energies, absorption wavelengths (λmax), and oscillator strengths (f) which are fundamental to understanding the electronic transitions within the molecule.
For instance, in computational studies of similar quinoline-based compounds, the TD-DFT method, often paired with a basis set such as 6-311+G(2d,p), has been successfully used to elucidate charge transfer characteristics and absorption properties. researchgate.net The selection of the functional, for example, B3LYP, is crucial and is often validated by comparing the computed spectra with experimental data. rjptonline.org Such simulations can predict the λmax values corresponding to electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other molecular orbitals. These theoretical calculations are typically performed in the gas phase or by incorporating solvent models to mimic experimental conditions. researchgate.net
While specific TD-DFT simulation data for this compound is not available in the cited literature, the general methodology would involve optimizing the ground state geometry of the molecule and then calculating the excited states to generate a theoretical UV-Vis spectrum. The resulting data, including absorption wavelengths, excitation energies, and oscillator strengths, would be compiled into a table for analysis.
Table 1: Representative Theoretical UV-Vis Spectral Data for a Quinoline Derivative (Hypothetical for this compound)
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major MO Contributions |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No specific theoretical UV-Vis spectral data for this compound was found in the searched literature. The table above is a template for how such data would be presented.
Computational Vibrational Spectroscopy
Computational vibrational spectroscopy is a powerful tool for assigning and understanding the vibrational modes of a molecule as observed in infrared (IR) and Raman spectroscopy. arxiv.orgcore.ac.ukarxiv.org DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.govresearchgate.net The B3LYP functional with a basis set like 6-311++G(d,p) is a common choice for such calculations. nih.gov
The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates. nih.gov The resulting vibrational frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov The Potential Energy Distribution (PED) analysis is also performed to provide a detailed assignment of the calculated vibrational modes. nih.gov
For quinoline derivatives, theoretical vibrational spectroscopy can identify characteristic stretching, bending, and torsional modes. For example, C-C and C-H stretching vibrations of the quinoline ring and its substituents can be precisely calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov
Although detailed computational vibrational spectroscopic data for this compound is not present in the provided search results, the established methodology would provide a comprehensive table of calculated vibrational frequencies and their corresponding assignments.
Table 2: Representative Calculated Vibrational Frequencies for a Quinoline Derivative (Hypothetical for this compound)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No specific computational vibrational spectroscopy data for this compound was found in the searched literature. The table above serves as a template for the presentation of such data.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
Applications of 2 Methyl 8 Vinyl Quinoline and Its Derivatives in Advanced Materials and Catalysis
Polymer Chemistry and Materials Science Applications
The unique molecular structure of 2-Methyl-8-vinyl-quinoline, featuring a reactive vinyl group and a functional quinoline (B57606) core, makes it and its derivatives valuable precursors in the synthesis of specialized polymers and materials with tailored properties.
Monomer for Specialty Polymer Synthesis
The presence of the vinyl group allows this compound to act as a monomer in various polymerization reactions. Its derivatives are particularly noted for their role in creating polymers with specific functionalities.
Research has demonstrated the utility of derivatives of 2-methyl-quinoline in catalytic systems for the vinyl addition polymerization of monomers like norbornene. While not a direct polymerization of this compound itself, these studies highlight the functional importance of the quinoline moiety in polymerization processes.
A notable example involves a catalyst system composed of [2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichloride and methylaluminoxane (B55162) (MAO). This system has shown high activity for the vinyl addition polymerization of norbornene, producing high molecular weight polynorbornene (PNB). The resulting polymers are amorphous, soluble, and possess high thermal stability, making them suitable for applications in microelectronics and optics. The catalytic activity can reach up to 1.70 x 10⁸ g-PNB/mol-Ni·h. The polymerization proceeds via the opening of the double bond in the norbornene monomer.
The characteristics of the polynorbornene produced using this type of catalyst are summarized in the table below.
| Property | Finding |
| Catalyst System | [2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichloride/MAO |
| Polymerization Type | Vinyl Addition Polymerization |
| Activity | < 1.70 x 10⁸ g-PNB/mol-Ni·h |
| Molecular Weight (Mw) | < 2.08 x 10⁶ g/mol |
| Polymer Structure | Amorphous, soluble |
The vinyl group on the quinoline ring makes this compound a reactive monomer capable of participating in polymerization. This reactivity is crucial for the synthesis of specialty polymers and resins. The general tendency of vinyl-substituted heterocyclic nitrogen compounds to polymerize, especially at elevated temperatures, is a known characteristic that enables their use in materials synthesis.
Functional polymers can be developed by incorporating the this compound unit into polymer chains. For instance, polymers containing the 8-hydroxyquinoline (B1678124) moiety, a close derivative, can be synthesized. These polymers are designed to retain the desirable optical and metal-chelating properties of the quinoline core. The polymerization of monomers containing an 8-hydroxyquinoline residue, such as those functionalized with a polymerizable group like norbornene, can yield polymers with these embedded functionalities. Such functional polymers have potential applications in areas like sensor technology and light-emitting devices.
Optoelectronic Materials Development
Derivatives of this compound, particularly metal complexes of 2-methyl-8-hydroxyquinoline (the hydrated form of the vinyl group followed by tautomerization, or synthesized directly), are extensively studied for their applications in optoelectronic devices. The quinoline structure provides high electron mobility, photoluminescent efficiency, and stability.
Complexes of 2-methyl-8-quinolinol, a key derivative, are vital in the fabrication of Organic Light-Emitting Diodes (OLEDs). Bis(2-methyl-8-quinolinolato)aluminum (BAlq) and bis(8-hydroxyquinoline) zinc (Znq₂) are prominent examples of such materials used in OLEDs. These metal complexes often serve as electron-transporting layers or as host or dopant materials in the emissive layer.
For example, a zinc(II) complex of 2-methyl-8-quinolinol has been synthesized and used as a dopant in a polyvinyl carbazole (B46965) (PVK) host matrix to fabricate OLEDs. These devices, with a structure of ITO/PEDOT:PSS/PVK:PBD:Zn(II) compound/Al, have been shown to produce green electroluminescence. The zinc complexes can act as both emitters and electron carriers, with some studies suggesting their electron transport capability can surpass that of traditional aluminum complexes.
Another study on OLEDs using a bis(8-hydroxyquinoline) zinc derivative with a styryl group reported a maximum brightness of 2244 cd/m² and a current efficiency of 1.24 cd/A. These findings underscore the potential of these materials in creating efficient and bright display technologies.
Table of OLED Performance Metrics with Quinoline Derivatives
| Device Structure / Material | Max Brightness (cd/m²) | Max Current Efficiency (cd/A) | Turn-on Voltage (V) | Emission Color |
|---|---|---|---|---|
| ITO/PEDOT:PSS/ZnStq_OCH₃:PVK/Al | 2244 | 1.24 | 6.94 | Green-Yellow |
The application of this compound derivatives also extends to the field of solar energy, specifically in Dye-Sensitized Solar Cells (DSSCs). In one study, a carbon material was produced from the organic ligand 2-methyl-8-hydroxyquinolinol through carbonization. This material was then used to fabricate a counter electrode for DSSCs.
The DSSC employing this carbon-based counter electrode demonstrated a power conversion efficiency (PCE) of 4.25% and a high open-circuit voltage (Voc) of 0.75 V. While its efficiency was slightly lower than that of a conventional platinum-based counter electrode, the high voltage and the use of a low-cost, easily produced carbon material highlight a promising avenue for future DSSC development.
Furthermore, other quinoline derivatives, such as 8-methyl-2,2′-pyridyl-quinoline-4-carboxylic acid, have been used as anchoring ligands in copper(I)-based dyes for DSSCs, achieving conversion efficiencies of up to 1.20%.
Performance of DSSCs with Quinoline Derivative Components
| Component | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
|---|---|---|---|---|
| Carbon from 2-methyl-8-hydroxyquinolinol (Counter Electrode) | 4.25% | 0.75 V | - | 0.51 |
Influence of Molecular Structure on Optoelectronic Properties
The optoelectronic properties of π-conjugated systems, such as those found in this compound and its derivatives, are profoundly influenced by their molecular structure. nih.govresearchgate.net The rotation and isomerization of aryl groups connected by a vinyl unit can alter the effective π-conjugation, which in turn impacts charge transfer processes, light absorption and emission, and electrical conductivity. nih.govresearchgate.net This control over electronic and optical properties is critical for designing functional optoelectronic materials like organic dyes and semiconductors. nih.gov
Furthermore, direct modification of the functional groups has a tangible effect on luminescence. In a comparative study, 2-[2-(9-anthryl)vinyl]-8-methoxy-quinoline exhibited a significantly higher luminescence quantum yield (0.25) than its 8-hydroxy analog (0.067), highlighting the strong influence of the substituent at the 8-position on the molecule's light-emitting efficiency. researchgate.net The dihedral angle between the quinoline and adjacent benzene (B151609) rings in various 2-styryl-8-hydroxyquinoline derivatives can range from as low as 5.63° to as high as 42.59°, demonstrating the significant structural variations possible through substitution, which in turn modulates optical properties. nih.gov
Coordination Chemistry and Catalysis
Derivatives of this compound, particularly those featuring chelating groups like hydroxyl or phosphino (B1201336) moieties, are effective ligands in coordination chemistry. researchgate.netresearchgate.net The nitrogen atom of the quinoline ring and a suitably positioned donor atom form stable chelate rings with metal ions. For example, 2-vinyl-8-quinolinol, a direct derivative, readily forms chelates with divalent metals. researchgate.net However, the stability of these complexes is noted to be less than that of complexes formed with 8-quinolinol or 2-methyl-8-quinolinol, indicating that the vinyl group can influence the electronic properties and stability of the resulting metal complex. researchgate.net The versatility of the quinoline scaffold allows for the synthesis of ligands that can coordinate to a wide array of transition metals, leading to complexes with diverse geometries and applications. ijcce.ac.irnih.govgoogle.com
The synthesis of metal complexes using ligands derived from 2-methyl-quinoline is well-documented, yielding compounds with distinct characteristics.
Nickel(II) Complexes : Novel Ni(II) complexes have been synthesized using 2-methyl-8-(diphenylphosphino)quinoline as a ligand. researchgate.net These complexes are typically prepared by reacting the ligand with a nickel precursor like trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II). researchgate.net Other synthetic strategies involve the reaction of quinoline-based iminophosphorane ligands with (DME)NiCl2 to generate N,N,N-chelated nickel complexes. researchgate.net
Platinum(II) Complexes : Platinum(II) complexes have been successfully synthesized using halogenated derivatives of 2-methyl-8-quinolinol, such as 5,7-dichloro-2-methyl-8-quinolinol (H-ClQ) and 5,7-dibromo-2-methyl-8-quinolinol (H-BrQ). nih.gov The resulting complexes, [Pt(ClQ)(DMSO)Cl] and [Pt(BrQ)(DMSO)Cl], were characterized by single-crystal X-ray diffraction among other spectroscopic methods. nih.gov
Zinc(II) Complexes : A zinc complex, (Me-HQ-H)[ZnI₂(Me-HQ)], was synthesized through a direct reaction between ZnI₂ and 2-methyl-8-quinolinol (Me-HQ). ijcce.ac.irijcce.ac.ir The synthesis involved combining the reactants in methanol (B129727) and maintaining the mixture at 60°C for two weeks, resulting in yellow crystals. ijcce.ac.ir Characterization was performed using elemental analysis, FT-IR, ¹H and ¹³C NMR, UV-Vis spectroscopy, and X-ray diffraction, confirming the proposed structure. ijcce.ac.irijcce.ac.ir
Cobalt(II) Complexes : A series of 2-(phenyl(arylimino)methyl)-8-arylimino-6,7-dihydro-5H-quinoline-cobalt(II) chloride complexes have been prepared via a template reaction of 2-benzoyl-6,7-dihydro-5H-quinolin-8-one, cobalt dichloride hexahydrate, and a corresponding aniline (B41778) in refluxing acetic acid. rsc.org Similarly, reacting 8-(benzoimidazol-2-yl)quinoline ligands with cobalt(II) chloride produces dichlorocobalt(II) complexes. acs.org
The table below summarizes the synthesis methods for various metal complexes with 2-methyl-quinoline derivatives.
| Metal Ion | Ligand Derivative | Synthesis Method | Reference |
|---|---|---|---|
| Ni(II) | 2-methyl-8-(diphenylphosphino)quinoline | Reaction of the ligand with trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II). | researchgate.net |
| Pt(II) | 5,7-dichloro-2-methyl-8-quinolinol | Reaction of the ligand with a Pt(II) precursor. Characterized by single-crystal X-ray diffraction. | nih.gov |
| Zn(II) | 2-methyl-8-quinolinol | Direct reaction of ZnI₂ with the ligand in methanol at 60°C for two weeks. | ijcce.ac.ir |
| Co(II) | 2-(phenyl(arylimino)methyl)-8-arylimino-6,7-dihydro-5H-quinoline | Template reaction of 2-benzoyl-6,7-dihydro-5H-quinolin-8-one, CoCl₂·6H₂O, and aniline in acetic acid. | rsc.org |
| Co(II) | 8-(benzoimidazol-2-yl)quinoline | Reaction of the ligand with CoCl₂. | acs.org |
The coordination geometry of metal complexes containing 2-methyl-quinoline derivative ligands varies significantly depending on the metal center, the specific ligand structure, and the presence of other coordinating species.
Single-crystal X-ray diffraction studies have revealed several geometries:
Ni(II) complexes have been observed in square planar, dimeric square pyramidal, dimeric octahedral, and distorted trigonal-bipyramidal configurations. researchgate.netacs.org
Pt(II) complexes with halogenated 2-methyl-8-quinolinol ligands adopt a four-coordinated square planar geometry. nih.gov
Co(II) complexes exhibit geometries described as distorted-tetrahedral or pseudo-square pyramidal, where the cobalt center is surrounded by the three nitrogen donors of the tridentate ligand and two chloride ions. acs.orgmdpi.comrsc.org
A Zn(II) complex with 2-methyl-8-quinolinol displayed a tetrahedral geometry. ijcce.ac.ir
The electronic properties of the ligands, or ligand field effects, have a direct impact on the metal center. In certain Ni(II) complexes, methyl groups on the ligand have been shown to modulate the redox potential of the nickel center through an electronic effect. rsc.org This demonstrates that even subtle changes to the ligand, such as the addition of a methyl group, can fine-tune the electronic environment of the metal, which is a core concept of ligand field theory.
The table below details the observed coordination geometries for these metal complexes.
| Metal Complex | Coordination Geometry | Reference |
|---|---|---|
| [2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichloride | Dimeric Square Pyramidal | researchgate.net |
| Chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) | Square Planar | researchgate.net |
| [Pt(5,7-dichloro-2-methyl-8-quinolinolato)(DMSO)Cl] | Square Planar | nih.gov |
| (2-methyl-8-quinolinolium)[diiodo(2-methyl-8-quinolinolato)zincate(II)] | Tetrahedral | ijcce.ac.ir |
| [2-(phenyl(2,6-dimethylphenylimino)methyl)-8-(2,6-dimethylphenylimino)-6,7-dihydro-5H-quinoline]CoCl₂ | Pseudo-Square Pyramidal | rsc.org |
| (8-(benzoimidazol-2-yl)quinoline)dichlorocobalt(II) | Distorted-Tetrahedral | acs.org |
The quinoline motif is a potent building block for creating intricate supramolecular architectures, driven by a variety of non-covalent interactions. nih.govacs.org In the solid state, metal complexes of quinoline derivatives are organized through multiple weak bonding interactions, including C–H···O, O–H···O, C–H···π, and π–π stacking. nih.govacs.org These interactions guide the assembly of molecules into higher-order structures like helices, coordination networks, and complex 3D frameworks. nih.govacs.org
For example, in a Zn(II) complex of 2-methyl-8-quinolinol, hydrogen bonding and π-π stacking interactions are critical in establishing a robust supramolecular network. ijcce.ac.ir This network is not just structurally interesting but also contributes significantly to the material's properties, such as its high thermal stability. ijcce.ac.ir The π–π stacking can occur in various arrangements, such as head-to-tail stacking between the styryl ring of one molecule and the quinoline ring of an adjacent molecule, with centroid-to-centroid distances typically in the range of 3.6 to 3.7 Å. nih.gov The ability to tune these supramolecular features by altering substituents on the quinoline or vinyl-linked rings is a powerful tool for designing new materials with specific properties. nih.govacs.org
Metal complexes featuring ligands derived from 2-methyl-quinoline have demonstrated significant catalytic activity in various organic transformations, most notably in the oligomerization and polymerization of ethylene (B1197577).
Nickel(II) Complexes : Ni(II) complexes bearing ligands such as 2-methyl-8-(diphenylphosphino)quinoline, when activated with a cocatalyst like methylaluminoxane (MAO), display good catalytic activities for ethylene oligomerization, reaching up to 2.45 x 10⁵ g of ethylene per mole of Ni per hour per atmosphere. researchgate.net The substitution pattern on the quinoline ring is a key determinant of catalytic performance; replacing a pyridine (B92270) ring with a quinoline ring in certain Ni-based catalysts can increase activity significantly. mdpi.com Furthermore, some quinoline-based nickel complexes are effective catalysts for cross-coupling reactions. researchgate.net
Cobalt(II) Complexes : Cobalt(II) complexes with tridentate N,N,N-chelating quinoline-based ligands have proven to be highly active precatalysts for ethylene polymerization. mdpi.com Upon activation with MAO or modified methylaluminoxane (MMAO), these complexes can achieve activities as high as 16.51 x 10⁶ g of polyethylene (B3416737) per mole of Co per hour. mdpi.com The resulting polymers are often polyethylene waxes with narrow molecular weight distributions. rsc.org Interestingly, some cobalt complexes with 8-(benzoimidazol-2-yl)quinoline ligands show temperature-dependent selectivity, catalyzing ethylene oligomerization at temperatures below 60°C and switching to polymerization at higher temperatures. acs.org
The table below presents a summary of the catalytic activities observed for various metal complexes.
| Metal Complex | Catalytic Reaction | Activity | Cocatalyst | Reference |
|---|---|---|---|---|
| Ni(II) complex with 2-methyl-8-(diphenylphosphino)quinoline | Ethylene Oligomerization | Up to 2.45 x 10⁵ g (mol Ni·h·atm)⁻¹ | MAO | researchgate.net |
| Ni(II) complex with N-((pyridin-2-yl)methylene)quinolin-8-amine derivative | Ethylene Oligomerization | Up to 4.9 x 10⁷ g (mol Ni·h)⁻¹ | Et₂AlCl | acs.org |
| Co(II) complex with 2-(arylimino)benzylidene-8-arylimino-5,6,7-trihydroquinoline | Ethylene Polymerization | Up to 16.51 x 10⁶ g (mol Co·h)⁻¹ | MAO/MMAO | mdpi.com |
| Co(II) complex with 8-(benzoimidazol-2-yl)quinoline | Ethylene Oligomerization (<60°C) | Up to 3 x 10⁴ g (mol Co·h·atm)⁻¹ | MAO | acs.org |
| Co(II) complex with 8-(benzoimidazol-2-yl)quinoline | Ethylene Polymerization (>60°C) | Up to 1 x 10⁵ g (mol Co·h·atm)⁻¹ | MAO | acs.org |
Catalytic Activity of Metal Complexes Containing this compound Ligands
Olefin Oligomerization and Polymerization Catalysis
Derivatives of this compound serve as crucial ligands in the design of transition metal catalysts for olefin oligomerization and polymerization. The nitrogen atom of the quinoline ring and often an additional donor group coordinate to a metal center (such as iron, cobalt, nickel, or palladium), creating a catalytically active site. The substituents on the quinoline ring play a critical role in determining the catalyst's activity, selectivity, and the properties of the resulting polymer.
Research has shown that cobalt complexes bearing bis(imino)-6,7-dihydro-5H-quinoline ligands are highly active for producing vinyl-terminated polyethylene waxes. rsc.org Similarly, nickel(II) complexes with 2-benzoimidazol-8-alkylquinoline ligands, when activated by ethylaluminum dichloride (Et2AlCl), effectively catalyze ethylene dimerization. mdpi.com In these systems, substituting a pyridine ring with a quinoline ring can increase the catalytic activity significantly. mdpi.com For instance, the activity of a nickel catalyst for ethylene dimerization increased from 23 x 10³ h⁻¹ to 79 x 10³ h⁻¹ when a pyridine moiety was replaced by a quinoline moiety with a methyl group at the 8-position. mdpi.com
Iron-based catalysts have also been developed using quinoline derivatives. A series of tridentate N-(pyridin-2-acyl)-quinolin-8-amine ligands, when complexed with iron and activated by a co-catalyst like modified methylaluminoxane (MMAO), catalyze ethylene oligomerization with activities reaching up to 2.83 x 10⁶ g (mol Fe)⁻¹ h⁻¹. rsc.org The steric bulk of substituents on the ligand was found to directly influence catalytic activity, with larger groups often leading to higher performance. rsc.org Palladium(II) complexes featuring N,N-bidentate aminomethylquinoline derivatives have demonstrated significant activity for the addition polymerization of norbornene. researchgate.net
Furthermore, Group 4 metal complexes, particularly those of zirconium and titanium, incorporating dianionic, tridentate 2-aryl-8-anilinoquinoline ligands, are effective catalysts for polymerizing olefins into high-molecular-weight polyolefins. google.com Chromium(III) complexes based on quinoline-cyclopentadienyl ligands also show very high catalytic activity in ethylene polymerization. beilstein-journals.org
Table 1: Performance of this compound Derivative-Based Catalysts in Olefin Transformation
| Ligand Derivative | Metal Center | Co-catalyst | Reaction Type | Catalytic Activity | Resulting Product | Reference |
|---|---|---|---|---|---|---|
| 2-Aryl-8-anilinoquinoline | Zirconium, Titanium | Alumoxanes | Olefin Polymerization | - | High-molecular-weight polyolefins | google.com |
| N-(pyridin-2-acyl)-quinolin-8-amine | Iron | MMAO | Ethylene Oligomerization | Up to 2.83 x 10⁶ g (mol Fe)⁻¹ h⁻¹ | α-olefins | rsc.org |
| 2-Benzoimidazol-8-alkylquinoline | Nickel(II) | Et₂AlCl | Ethylene Dimerization | 79 x 10³ h⁻¹ | Butene | mdpi.com |
| Aminomethylquinoline | Palladium(II) | MMAO | Norbornene Polymerization | Up to 43.2 x 10⁵ gPNB mol Pd⁻¹ h⁻¹ | Polynorbornene | researchgate.net |
| 8-Vinylquinoline derivative | Ruthenium | - | Ring-Opening Metathesis Polymerization (ROMP) | - | Metathesis products | researchgate.net |
| Quinolyl-cyclopentadienyl | Chromium(III) | PMAO | Ethylene Polymerization | 1400-3900 g(PE) mmol⁻¹(cat) h⁻¹ | Polyethylene | beilstein-journals.org |
Oxidation and Reduction Catalysis
The quinoline framework is integral to catalysts designed for key oxidation and reduction reactions. In particular, derivatives of this compound have been employed in the asymmetric hydrogenation of unsaturated bonds and in selective oxidation processes.
In the field of reduction catalysis, chiral cationic ruthenium complexes have proven highly effective for the asymmetric hydrogenation of various quinoline derivatives. pku.edu.cndicp.ac.cn Notably, 2-vinyl-substituted quinolines undergo smooth hydrogenation to the corresponding saturated derivatives with excellent enantioselectivity (up to 99% ee). pku.edu.cndicp.ac.cn In these reactions, the conjugated double bond of the vinyl group is also reduced. dicp.ac.cn The development of these phosphine-free catalysts represents a significant advancement, with the reaction proceeding via a stepwise transfer of a proton and a hydride. dicp.ac.cn More recently, heterogeneous Ru–Mo–S catalysts have been investigated for the chemoselective hydrogenation of sulfur-containing quinolines, such as 2-methyl-8-(methylthio)quinoline, under mild conditions. acs.org
For oxidation reactions, the steric and electronic properties of the quinoline ligand are paramount. Manganese-catalyzed epoxidation of olefins, for example, is sensitive to the substitution pattern on the quinoline co-ligand. rsc.org The introduction of a methyl group at the 8-position of the quinoline ring was found to severely hinder the reaction, highlighting the importance of steric access to the metal's active site. rsc.org In a related system, a Ru(II)-porphyrin complex was used for the enantioselective epoxidation of 3-vinylquinolone, achieving high enantioselectivities (up to 98% ee) through substrate preorganization via hydrogen bonding. rsc.org Beyond catalysis, certain derivatives such as 2-vinyl-8-hydroxyquinoline have been noted for their remarkable antioxidant effects, surpassing that of the strong natural antioxidant glutathione (B108866) (GSH). google.com
Table 2: Application of Quinoline Derivatives in Oxidation and Reduction Catalysis
| Reaction Type | Substrate | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 2-Vinyl-substituted quinolines | Chiral cationic Ruthenium complexes | High reactivity and excellent enantioselectivity (99% ee). pku.edu.cn | pku.edu.cndicp.ac.cn |
| Epoxidation | 3-Vinylquinolone | Ru(II)-porphyrin complex | High enantioselectivity (up to 98% ee) via substrate preorganization. rsc.org | rsc.org |
| Epoxidation | 1-Octene | Mn(II)chloride with quinoline co-ligand | 8-Methyl substitution on quinoline hinders catalytic activity. rsc.org | rsc.org |
| Chemoselective Hydrogenation | 2-Methyl-8-(methylthio)quinoline | Ru–Mo–S heterogeneous catalyst | Selective hydrogenation of the quinoline ring without significant hydrodesulfurization. | acs.org |
| Antioxidant Activity | - | 2-Vinyl-8-hydroxyquinoline derivatives | Potent free radical scavenging ability. google.com | google.com |
Ligand Design Principles for Catalyst Performance
The performance of catalysts incorporating this compound and its derivatives is profoundly influenced by rational ligand design. The modification of the quinoline scaffold's steric and electronic properties allows for the fine-tuning of catalyst activity, selectivity, and stability. researchgate.net
Steric Hindrance: The size and position of substituents on the quinoline ring are critical. In some iron-based ethylene oligomerization catalysts, introducing bulky substituents near the metal's active center can protect it and enhance catalytic activity. rsc.org Conversely, excessive steric bulk near the coordinating nitrogen atom, such as a methyl group at the 2-position of an 8-quinolinolate ligand in a rhodium complex, can hinder coordination and reduce catalytic activity. csic.es Similarly, in manganese-catalyzed epoxidation, an 8-methylquinoline (B175542) co-ligand was found to be significantly less effective than 2-methylquinoline (B7769805), suggesting that steric hindrance near the coordinating nitrogen can impede the catalytic cycle. rsc.org
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents modifies the electron density at the metal center, impacting its catalytic behavior. For instance, in rhodium-catalyzed H/D exchange, chloro-substituents on the quinolinolate ligand decrease the electron density on the rhodium center, thereby reducing catalytic activity. csic.es The design of asymmetric ligands with electron-donating groups has been shown to be beneficial for creating more efficient catalysts. researchgate.net
Hemilabile Moieties: Incorporating weakly coordinating donor groups into the ligand structure can lead to hemilabile behavior. These groups can temporarily bind to the metal center, stabilizing the active species, but are easily displaced by the substrate. This concept has been applied to chromium(III) single-site catalysts for ethylene polymerization, where quinoline-cyclopentadienyl ligands with hemilabile side arms were shown to minimize chain-transfer reactions, resulting in polymers with higher molecular weights. beilstein-journals.org
Supramolecular Interactions: Ligand design can extend beyond covalent modifications. In asymmetric hydrogenation, the enantioselectivity is governed by non-covalent interactions, specifically a CH/π attraction between a ligand on the ruthenium catalyst and the fused phenyl ring of the quinoline substrate. dicp.ac.cn This interaction orients the substrate in a specific way, leading to the preferential formation of one enantiomer. dicp.ac.cn
Role as a Chemical Intermediate in Complex Organic Synthesis
The this compound structure is a valuable platform in organic synthesis, serving as a versatile building block for constructing more elaborate molecules with important biological or material properties. jptcp.comresearchgate.netresearchgate.net
Building Block for Advanced Heterocyclic Scaffolds
The inherent reactivity of the methyl and vinyl groups, combined with the aromatic quinoline core, makes this compound a key starting material for synthesizing advanced, often polycyclic, heterocyclic scaffolds. acs.org Classical organic reactions and modern catalytic methods are employed to transform this compound and its analogues into complex molecular architectures.
For example, 2-methyl-8-hydroxyquinoline can be condensed with various aromatic aldehydes in acetic anhydride (B1165640) to produce a range of 2-vinyl-8-hydroxyquinoline derivatives, which are themselves complex heterocyclic structures. google.com The 2-methyl group of a quinoline can be alkylated to introduce further diversity, as seen in the synthesis of 2-alkyl-8-quinoline carboxylic acids from a 2-methyl-8-methoxyquinoline precursor. researchgate.net
The quinoline core is frequently used to construct fused ring systems. The synthesis of pyrimido[5,4-c]quinolines has been achieved through a fusion-based methodology, demonstrating how the quinoline scaffold can be annulated to create larger, functionalized heterocyclic systems. researchgate.net Other complex scaffolds, such as pyrrolo[1,2-a]quinolines and quinoline-annulated polyheterocyclic frameworks, have been synthesized through cascade reactions involving substituted aminoalkynes and other building blocks, showcasing the versatility of the quinoline motif in constructing molecular complexity. mdpi.com Furthermore, the synthesis of potent enzyme inhibitors, like 2-substituted quinoline-8-carboxamides which inhibit poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1), often starts from functionalized quinolines, highlighting their role as key intermediates in medicinal chemistry. acs.org
Precursor for Dyes and Specialty Chemicals
The 2-methylquinoline (quinaldine) moiety is a cornerstone in the synthesis of cyanine (B1664457) dyes, a class of compounds widely used as colorants and photosensitizers. wikipedia.org The methyl group at the 2-position is particularly acidic and can be readily deprotonated to form a nucleophilic carbanion. This anion can then react with electrophilic agents, such as other heterocyclic salts, in condensation reactions to form the extended polymethine chain characteristic of cyanine dyes. nih.gov Prominent examples of dyes derived from quinaldine (B1664567) include Quinaldine Red (a pH indicator) and various Quinoline Yellows. wikipedia.org
Beyond traditional dyes, derivatives of this compound are precursors to a variety of specialty chemicals with tailored functions. researchgate.net For instance, substituted 2-methylquinolines are employed as precursors for advanced electronic and optoelectronic materials, where the quinoline core contributes to the desired photophysical properties. mdpi.com The ability to modify the structure allows for the tuning of emission wavelengths and efficiencies for applications like organic light-emitting diodes (OLEDs).
In the realm of life sciences, derivatives have been developed as functional chemicals. 2-Vinyl-8-hydroxyquinoline derivatives have been prepared and identified as potent antioxidants. google.com These same compounds were also found to promote the proliferation of bone marrow mesenchymal stem cells, indicating their potential application as specialty biochemical reagents or therapeutic agents. google.com Additionally, quinaldine sulfate, a direct derivative of 2-methylquinoline, is used as a specialty chemical for anesthetizing fish during transportation and collection. wikipedia.org
Future Directions and Challenges in 2 Methyl 8 Vinyl Quinoline Research
Development of Novel and Sustainable Synthetic Routes
A primary focus for future research is the creation of synthetic pathways to 2-Methyl-8-vinyl-quinoline that are not only efficient but also adhere to the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous substances.
Green Chemistry Approaches and Atom Economy Improvements
Traditional methods for quinoline (B57606) synthesis often involve harsh conditions and produce significant waste, exhibiting poor atom economy. primescholars.comijpsjournal.com Green chemistry seeks to address these shortcomings by redesigning synthetic routes. Future research will likely emphasize microwave-assisted synthesis, which has been shown to rapidly produce 2-vinylquinolines from 2-methylquinoline (B7769805) precursors, demonstrating superior reaction kinetics and mild conditions. nih.gov The use of alternative and green solvents, such as ionic liquids, deep eutectic solvents (DESs), or simple ethanol/water systems, is a promising avenue to replace hazardous organic solvents. rsc.orgijpsjournal.com
A critical metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. primescholars.com Many conventional named reactions for quinoline synthesis have low atom economy. primescholars.comijpsjournal.com The development of one-pot procedures, where multiple reaction steps are combined without isolating intermediates, represents a significant step forward. For instance, highly efficient one-pot methods for preparing substituted quinolines from simple starting materials like o-nitrotoluenes have been developed, providing an atom-economical pathway that avoids transition metal catalysis. rsc.org
Comparison of Synthetic Approaches for Quinolines
| Approach | Key Principles | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave radiation for heating. | Accelerated reaction times, improved yields, milder conditions. | nih.govijpsjournal.com |
| Use of Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. | Reduced environmental impact and toxicity. | rsc.orgijpsjournal.com |
| One-Pot Procedures | Combining multiple synthetic steps into a single operation. | Improved atom economy, reduced waste, simplified workflow. | rsc.org |
| Heterogeneous Catalysis | Use of solid-phase catalysts that are easily separated from the reaction mixture. | Simplified purification, catalyst reusability, continuous flow potential. | rsc.org |
Catalytic Systems with Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient and selective synthesis of this compound. Research is moving beyond traditional catalysts to explore more sophisticated and sustainable options. Single-atom catalysts, for example, offer maximum atom efficiency and unique reactivity. organic-chemistry.org
A variety of metal-based catalysts, including those based on rhodium, ruthenium, cobalt, copper, and iron, have been investigated for quinoline synthesis, often proceeding through C-H activation pathways. organic-chemistry.orgmdpi.com Future work will likely focus on replacing expensive and toxic heavy metals with more abundant and environmentally friendly alternatives like iron and manganese. organic-chemistry.org Furthermore, metal-free catalytic systems are gaining attention. For instance, iodide-catalyzed methods for the functionalization of 2-methylquinolines provide an environmentally friendly alternative to transition-metal-catalyzed processes. acs.org The development of heterogeneous catalysts, such as the Ru-Fe/γ-Al2O3 system, is also a key area, as they allow for easier product separation and catalyst recycling, making them ideal for continuous flow industrial processes. rsc.org
Selected Catalytic Systems for Quinolines Synthesis
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Trifluoromethanesulfonamide (B151150) (Mediator) | 2-Methylquinoline and Aldehyde | Microwave-assisted, rapid olefination, broad substrate scope. | nih.gov |
| Ru-Fe/γ-Al2O3 | Nitroarenes and Ethanol/Water | Heterogeneous, continuous flow, uses green solvents. | rsc.org |
| Single-Atom Iron Catalyst | Amino Alcohols and Ketones | High efficiency in acceptorless dehydrogenative coupling. | organic-chemistry.org |
| Molecular Iodine (I2) | 2-Methylquinolines and 2-Styrylanilines | Metal-free, direct functionalization of C(sp3)–H bonds. | acs.org |
| Cobalt (II) Acetate (B1210297) | 2-Aminoaryl Alcohols and Ketones | Ligand-free, one-pot synthesis under mild conditions. | organic-chemistry.org |
Exploration of Advanced Material Applications
The unique structure of this compound, combining a rigid heterocyclic core with a reactive vinyl group, makes it an attractive building block for advanced functional materials.
Integration into Responsive Materials and Smart Systems
"Smart" or "responsive" materials are designed to change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. nih.govrsc.org The quinoline moiety is known to interact with metal ions, and the nitrogen atom can be protonated, suggesting that polymers incorporating this compound could exhibit pH or ion-responsive behavior.
Future research could focus on polymerizing this compound or copolymerizing it with other monomers to create functional polymers. These materials could find applications in drug delivery, where a change in the physiological environment triggers the release of a therapeutic agent, or in chemical sensing, where binding to a target analyte induces a detectable optical or electronic signal. bgu.ac.il The vinyl group provides a convenient handle for incorporation into various polymer backbones, such as poly(vinyl alcohol) or chitosan, to create functional electrospun fibrous materials for biomedical applications like smart wound dressings or tissue engineering scaffolds. nih.govmdpi.com
Fine-tuning Optoelectronic Properties through Structural Modification
Quinoline derivatives are known for their applications in electronic devices, particularly as emitters or host materials in Organic Light-Emitting Diodes (OLEDs). ijcce.ac.ir The optoelectronic properties of these molecules, such as their absorption and emission wavelengths and quantum efficiency, are highly dependent on their molecular structure.
A significant area of future research will be the systematic structural modification of this compound to fine-tune its electronic properties. This can be achieved by introducing various electron-donating or electron-withdrawing substituents onto the quinoline ring. Such modifications alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the color and efficiency of light emission. For example, a zinc complex of the closely related 2-methyl-8-quinolinol has been used as a dopant to achieve green electroluminescence in OLEDs. ijcce.ac.ir By synthesizing a library of this compound derivatives and characterizing their photophysical properties, researchers can develop structure-property relationships to guide the design of new materials for specific applications in lighting, displays, and photovoltaics.
Expansion of Theoretical and Computational Studies
As the synthesis and application of this compound derivatives advance, theoretical and computational studies will become increasingly vital for providing fundamental insights and guiding experimental work. Methods like Density Functional Theory (DFT) can be used to model the geometric and electronic structure of the molecule. researchgate.net
Future computational work could focus on several key areas. DFT calculations can predict the HOMO-LUMO gap, which is directly related to the optoelectronic properties, allowing for the in silico screening of potential candidates for OLEDs before undertaking complex synthesis. cognit.ca Molecular docking simulations can predict how this compound derivatives might bind to biological targets like enzymes or protein receptors, accelerating the drug discovery process. cognit.caresearchgate.net Furthermore, computational models can elucidate reaction mechanisms, helping to optimize conditions for known synthetic routes and design new, more efficient catalytic systems. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate the structural features of these compounds with their observed biological activities or material properties, providing a powerful tool for rational design. researchgate.net
Predictive Modeling for New Derivatives and Their Properties
A significant future direction in the study of this compound lies in the application of predictive modeling and in silico techniques to design novel derivatives with tailored properties. Computational chemistry offers a powerful toolkit for accelerating the discovery process, reducing the reliance on trial-and-error synthesis, and providing insights into the structure-activity relationships (SAR) of new compounds.
The use of in silico screening for vinylquinoline derivatives has already shown promise in identifying potential therapeutic leads, such as for anti-diabetic applications. researchgate.net This approach involves docking studies where virtual ligands are fitted into the binding site of a biological target, such as an enzyme or receptor, to predict their binding affinity. researchgate.net For instance, derivatives of this compound could be virtually designed by adding various substituents to the quinoline ring or modifying the vinyl group. These virtual compounds can then be screened against libraries of biological targets to predict potential activities, such as antibacterial, anticancer, or antimalarial effects, which are common for the broader quinoline class. jneonatalsurg.comnih.govbrieflands.comresearchgate.net
Beyond predicting biological activity, computational models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. researchgate.net These predictions are crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline. By modeling these properties, researchers can prioritize the synthesis of compounds that are more likely to be orally bioavailable and have appropriate metabolic stability.
Table 1: Hypothetical Predictive Modeling Data for Novel this compound Derivatives
| Derivative ID | Modification | Predicted Target | Docking Score (kcal/mol) | Predicted ADME Profile |
|---|---|---|---|---|
| MVQ-001 | 4-Fluoro substitution | P. falciparum Dd2 | -8.5 | Good oral bioavailability |
| MVQ-002 | 6-Methoxy substitution | Dipeptidyl Peptidase (DPP IV) | -9.2 | Moderate metabolic stability |
| MVQ-003 | N-oxide formation | Tubulin Polymerization | -7.9 | Potential for CNS penetration |
| MVQ-004 | Vinyl group epoxidation | Caspase-3 | -8.8 | High aqueous solubility |
Note: The data in this table is illustrative and intended to represent the type of output generated from predictive modeling studies.
In-depth Mechanistic Studies of Complex Reactions
While methods exist for the synthesis of vinylquinolines, many challenges remain that could be addressed through detailed mechanistic studies. The direct condensation of 2-methylquinolines with aldehydes is an atom-economical approach but often requires harsh conditions like high temperatures and long reaction times, leading to modest yields. nih.gov A thorough understanding of the reaction mechanism, including the nature of the transition states and the role of catalysts, is essential for developing more efficient and milder synthetic protocols.
Future research should focus on:
Catalyst Development: Investigating novel catalysts (both metal-based and organocatalysts) to lower the activation energy of the condensation reaction. Mechanistic studies could reveal the key catalytic cycles and help in the rational design of more effective catalysts.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to rapidly produce 2-vinylquinolines. nih.gov In-depth studies are needed to understand how microwave energy influences the reaction kinetics and mechanism compared to conventional heating.
Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields and safety. Mechanistic understanding is crucial for optimizing flow conditions.
Functionalization Reactions: The vinyl group and the quinoline core of this compound are both amenable to further chemical modification. Detailed mechanistic studies of reactions such as electrophilic additions to the vinyl group, C-H activation on the quinoline ring, and polymerization reactions are needed to unlock the full synthetic potential of this molecule.
Understanding these mechanisms will not only improve the synthesis of this compound itself but also enable the controlled synthesis of a diverse library of derivatives for various applications.
Addressing Research Gaps and Unexplored Reactivity
Despite the potential of this compound, significant research gaps exist. Much of the current literature focuses on quinoline derivatives more broadly, with limited studies dedicated specifically to this compound. A primary challenge is to build a foundational body of knowledge about its specific chemical and physical properties.
Key research gaps and areas of unexplored reactivity include:
Polymer Science: The vinyl group makes this compound a candidate monomer for polymerization. Research into its polymerization and copolymerization behavior could lead to the development of novel polymers with interesting optical, thermal, or electronic properties, potentially for applications in materials science like Organic Light Emitting Diodes (OLEDs), similar to other metal complexes of quinolinol derivatives. ijcce.ac.ir
Coordination Chemistry: The nitrogen atom of the quinoline ring and the vinyl group can potentially act as ligands for metal coordination. The synthesis and characterization of metal complexes of this compound are largely unexplored and could yield new catalysts or functional materials.
Bioorthogonal Chemistry: The reactivity of the vinyl group could be harnessed in bioorthogonal reactions, allowing the molecule to be used as a chemical probe for labeling and tracking biological molecules in living systems.
Expanded Biological Screening: While quinolines are known for a wide range of biological activities, the specific profile of this compound is not well-documented. ekb.egresearchgate.net Systematic screening against a broader array of biological targets, including viruses, fungi, and different cancer cell lines, is needed to identify its therapeutic potential. researchgate.netresearchgate.net
Addressing these gaps through targeted research will be crucial for unlocking the full scientific and commercial value of this compound and its derivatives.
Conclusion
Summary of Key Academic Contributions and Findings
Direct academic contributions and detailed research findings specifically for 2-Methyl-8-vinyl-quinoline are not extensively documented in the current body of scientific literature. However, the academic landscape surrounding its parent compounds, 2-methylquinoline (B7769805) and various vinylquinolines, provides a strong inferential basis for its potential significance.
Research into 2-methylquinoline has established it as a crucial precursor in the synthesis of a variety of biologically active molecules. researchgate.net Its derivatives are integral to the development of pharmaceuticals and agrochemicals. The global market for 2-methylquinoline is expanding, driven by its application in creating anti-malarial, anti-bacterial, and anti-fungal agents. researchgate.net
The introduction of a vinyl group to the quinoline (B57606) scaffold, creating vinylquinolines, has been a significant area of academic exploration. Studies have demonstrated that 2-vinylquinolines, which are structurally analogous to the target compound, exhibit a wide range of pharmacological activities. nih.gov These include potential applications as antimalarial, anticancer, and anti-diabetic agents. nih.govresearchgate.net The synthesis of 2-vinylquinolines is often achieved through the olefination of 2-methylquinolines, highlighting the direct synthetic lineage from a well-studied precursor to a class of compounds with demonstrated biological potential. nih.gov
Key Research Findings on Related Compounds:
| Compound Class | Key Findings | Potential Relevance to this compound |
| 2-Methylquinolines | Precursor for pharmaceuticals and agrochemicals. researchgate.net | Foundation for the synthesis and potential applications of this compound. |
| 2-Vinylquinolines | Exhibit antimalarial, anticancer, and potential anti-diabetic properties. nih.govresearchgate.net | Suggests a strong possibility of similar biological activities for this compound. |
| Quinoline Derivatives | Broad spectrum of pharmacological activities. researchgate.netnoveltyjournals.com | The quinoline core of this compound is a proven pharmacophore. |
Reiteration of the Enduring Scientific Value of this compound Research
The enduring scientific value of investigating this compound lies in the convergence of the established therapeutic potential of the quinoline core with the synthetic versatility of the vinyl substituent. The quinoline ring system is a privileged scaffold in drug discovery, consistently appearing in a multitude of approved therapeutic agents. researchgate.net This historical success underscores the high probability that novel quinoline derivatives will continue to yield valuable pharmacological leads.
The presence of the 8-vinyl group on the 2-methylquinoline framework offers a reactive site for a variety of chemical transformations. This functional handle can be exploited for the development of new polymers, materials with specific optical or electronic properties, and as an anchor for creating more complex molecules through techniques like polymerization or click chemistry. This dual potential, spanning both medicinal chemistry and materials science, ensures that research into this compound holds lasting scientific merit.
Outlook for Transformative Discoveries and Innovations
The future of research on this compound is poised for transformative discoveries, particularly in the realms of targeted therapeutics and advanced materials. The strategic placement of the methyl and vinyl groups on the quinoline ring can be expected to modulate its biological activity and physical properties in novel ways.
Potential Avenues for Future Research:
Exploration of Pharmacological Activity: A primary focus will undoubtedly be the systematic evaluation of this compound and its derivatives for a range of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties. The structural similarity to other bioactive vinylquinolines provides a strong rationale for such investigations. nih.gov
Polymer Chemistry and Materials Science: The vinyl group is a prime candidate for polymerization, opening the door to the creation of novel polymers with the quinoline moiety incorporated into the backbone or as a pendant group. These materials could possess unique conductive, photoluminescent, or biocompatible properties.
Catalysis: The nitrogen atom in the quinoline ring and the potential for coordination through the vinyl group suggest that this compound could serve as a ligand in organometallic chemistry, leading to the development of new catalysts for a variety of organic transformations.
Comparative Studies: A detailed comparison of the properties and activities of this compound with its other positional isomers would provide valuable structure-activity relationship (SAR) data, guiding the rational design of future quinoline-based compounds with enhanced efficacy or specific functionalities.
Q & A
Q. What are the established synthetic routes for 2-Methyl-8-vinyl-quinoline, and how can researchers optimize yield and purity?
Methodological Answer: Synthesis typically involves functionalization of the quinoline core. For example, vinylation at the 8-position can be achieved via Heck coupling using palladium catalysts, while methylation at the 2-position may employ Friedel-Crafts alkylation. To optimize yield:
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C=C vinyl stretch ~1600 cm⁻¹, quinoline ring vibrations ~1500 cm⁻¹) .
- NMR: Use ¹H/¹³C NMR to confirm regioselectivity (e.g., vinyl proton splitting patterns and methyl group integration) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns for halogenated impurities .
- Cross-reference with computational simulations (DFT) to resolve ambiguous peaks .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies:
- Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks .
- Monitor degradation via TLC or LC-MS and quantify decomposition products .
- Use Arrhenius modeling to predict shelf life under standard lab conditions .
Advanced Research Questions
Q. How do electronic effects of the vinyl and methyl substituents influence the photophysical properties of this compound?
Methodological Answer:
- Perform UV-vis and fluorescence spectroscopy to measure absorption/emission maxima (λmax) and quantum yields (Φ). Compare with unsubstituted quinoline .
- Computational modeling (TD-DFT) can correlate substituent effects (e.g., electron-donating methyl vs. electron-withdrawing vinyl) with spectral shifts .
- Publish tabulated data comparing experimental and theoretical results to highlight discrepancies .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Meta-analysis: Systematically compare studies for variables like assay conditions (e.g., cell lines, IC50 protocols) .
- Dose-response curves: Re-evaluate activity using standardized assays (e.g., MTT for cytotoxicity) with positive/negative controls .
- Structural analogs: Synthesize derivatives with modified substituents to isolate pharmacophoric groups responsible for activity .
- Address outliers in datasets using robust statistical tools (e.g., Grubbs’ test) .
Q. How can researchers design experiments to probe the mechanism of action of this compound in neurodegenerative disease models?
Methodological Answer:
- In vitro models: Use SH-SY5Y neurons to assess inhibition of Aβ aggregation or tau phosphorylation. Include Western blotting for protein markers .
- Kinetic studies: Employ surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., acetylcholinesterase) .
- In vivo validation: Utilize transgenic mouse models (e.g., APP/PS1) with behavioral assays (Morris water maze) .
- Document dose-dependent effects and statistical significance (p < 0.05) in tabular form .
Q. What novel applications exist for this compound in material science, and how can its electronic properties be tailored?
Methodological Answer:
- Organic electronics: Modify the vinyl group via cross-coupling (Suzuki or Sonogashira) to introduce π-conjugated systems for OLEDs .
- Coordination chemistry: Screen metal complexes (e.g., Al³⁺, Zn²⁺) for luminescence tuning. Use cyclic voltammetry to assess redox behavior .
- DFT studies: Calculate HOMO-LUMO gaps to predict charge transport efficiency .
- Present structure-property relationships in comparative tables .
Data Presentation and Ethical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
